Home > Products > Screening Compounds P83210 > G1T38 dihydrochloride
G1T38 dihydrochloride - 2097938-59-3

G1T38 dihydrochloride

Catalog Number: EVT-268939
CAS Number: 2097938-59-3
Molecular Formula: C26H36Cl2N8O
Molecular Weight: 547.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
G1T38 dihydrochloride is a potent and selective inhibitor of CDK4/6.
Overview

G1T38 dihydrochloride is a novel, potent, and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), which are critical regulators of the cell cycle. This compound is being developed primarily for the treatment of various cancers, particularly those that are dependent on CDK4/6 for proliferation. G1T38 exhibits oral bioavailability, making it a convenient option for patients in clinical settings. The compound has shown significant promise in preclinical studies, demonstrating its ability to induce cell cycle arrest and inhibit tumor growth in CDK4/6-dependent cancer cell lines .

Source

G1T38 was developed by G1 Therapeutics, a biotechnology company focused on innovative cancer therapies. The compound has undergone extensive preclinical characterization and is currently being evaluated in clinical trials for its efficacy and safety in human subjects .

Classification

G1T38 dihydrochloride falls under the category of small molecule inhibitors specifically targeting cyclin-dependent kinases. It is classified as an antineoplastic agent due to its potential use in cancer treatment. The compound's mechanism of action involves the selective inhibition of CDK4 and CDK6, which play pivotal roles in the regulation of the cell cycle and cellular proliferation .

Synthesis Analysis

Methods

The synthesis of G1T38 dihydrochloride involves several key steps that have been optimized to ensure high yield and purity. The compound is synthesized through a multi-step process that includes the formation of various intermediates followed by crystallization to obtain the final product in its dihydrochloride salt form.

Technical Details

The synthetic route typically includes:

  • Formation of key intermediates: Utilizing standard organic synthesis techniques such as amination and coupling reactions.
  • Purification: Employing chromatography methods to isolate the desired compound from by-products.
  • Crystallization: To achieve the dihydrochloride form, which enhances solubility and stability .
Molecular Structure Analysis

Structure

G1T38 dihydrochloride has a complex molecular structure characterized by its unique functional groups that facilitate its interaction with CDK4/6. The chemical structure can be represented as follows:

  • Molecular formula: C13H17Cl2N5O
  • Molecular weight: Approximately 320.21 g/mol
  • Structural features include a pyridazine ring, hydrazine moiety, and hydroxyl group, contributing to its biological activity.

Data

The compound's three-dimensional structure can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, which provide insights into its conformation and potential binding interactions with target proteins .

Chemical Reactions Analysis

Reactions

G1T38 dihydrochloride primarily undergoes reactions related to its binding with cyclin-dependent kinases. The inhibition mechanism involves competitive binding to the ATP-binding site of CDK4/6, preventing phosphorylation events essential for cell cycle progression.

Technical Details

In vitro studies have demonstrated that G1T38 exhibits low IC50 values against CDK4 and CDK6, indicating high potency. For instance, IC50 values have been reported at approximately 20 nM for CDK4/cyclin D1, showcasing its selectivity compared to other kinases such as CDK9/cyclin T .

Mechanism of Action

Process

The mechanism of action for G1T38 involves:

  • Inhibition of CDK4/6 activity: By binding to these kinases, G1T38 prevents their activation, leading to a block in the phosphorylation of retinoblastoma protein (RB).
  • Cell Cycle Arrest: This inhibition results in a G1 phase arrest in the cell cycle, effectively halting the proliferation of cancer cells that rely on CDK4/6 signaling pathways for progression into the S phase .

Data

Preclinical models have shown that treatment with G1T38 leads to significant reductions in RB phosphorylation within hours of administration, confirming its rapid action against target kinases .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline powder.
  • Solubility: Highly soluble in water due to its dihydrochloride salt form.

Chemical Properties

  • Stability: G1T38 demonstrates stability under standard laboratory conditions but may require specific storage conditions to maintain potency.
  • pH Sensitivity: The solubility profile suggests pH-dependent behavior, which could influence bioavailability upon oral administration .

Relevant Data or Analyses

Studies indicate that G1T38 shows favorable pharmacokinetic properties with rapid clearance from plasma compared to other CDK inhibitors like palbociclib, potentially leading to reduced side effects such as myelosuppression .

Applications

G1T38 dihydrochloride is primarily being investigated for its therapeutic applications in oncology. Its specific uses include:

  • Treatment of Breast Cancer: Particularly hormone receptor-positive breast cancers that are dependent on CDK4/6 signaling.
  • Other Tumor Types: Ongoing research is exploring its efficacy against various solid tumors and hematological malignancies where CDK4/6 plays a critical role.
Introduction to CDK4/6 Inhibition in Oncology

Role of the Cyclin D/CDK4/6/RB Pathway in Cell Cycle Regulation

The Cyclin D/CDK4/6/RB pathway functions as a molecular switch controlling the G1/S transition:

  • Mitogenic Signaling Activation: Extracellular growth factors induce D-type cyclin (D1, D2, D3) expression, which assemble with CDK4/6 to form active kinase complexes [1] [7].
  • RB Phosphorylation: Activated CDK4/6 phosphorylates the retinoblastoma protein (RB), reducing its affinity for E2F transcription factors. Sequential hyperphosphorylation by CDK2 completes RB inactivation [1] [6].
  • Cell Cycle Progression: Released E2F factors drive expression of S-phase genes (e.g., cyclin E, DNA synthesis enzymes), committing cells to DNA replication [1].
  • Endogenous Regulation: INK4 proteins (p16INK4a, p15INK4b, p18INK4c, p19INK4d) bind CDK4/6 to block cyclin interaction. CIP/KIP proteins (p21, p27) exhibit dual roles—inhibiting CDK2 complexes while facilitating cyclin D-CDK4/6 assembly [7] [10].
Table 1: Key Regulatory Proteins in the CDK4/6 PathwayProteinFunctionRegulatory RoleCancer Relevance
Cyclin DRegulatory subunit for CDK4/6Activates CDK4/6 kinaseAmplified/overexpressed in multiple cancers
CDK4/6Ser/Thr kinasesPhosphorylate RBMutated/amplified in specific tumors
p16INK4aCDK4/6 inhibitorBlocks cyclin bindingFrequently deleted/methylated in cancer
p27KIP1Dual-function regulatorFacilitates CDK4/6 assembly; inhibits CDK2Degraded in many cancers
RBTumor suppressorBinds E2F; represses S-phase genesMutated/inactivated in aggressive cancers

Pathological Implications of CDK4/6 Dysregulation in Cancer

CDK4/6 hyperactivation occurs through diverse genomic and signaling alterations, creating therapeutic vulnerabilities:

  • Genetic Aberrations:
  • CCND1 translocations (e.g., t(11;14) in mantle cell lymphoma) drive constitutive cyclin D1 expression [1] [7].
  • CDK4/6 amplifications occur in liposarcoma (CDK4) and leukemia (CDK6) [6] [8].
  • CDKN2A (p16INK4a) homozygous deletions are prevalent in pancreatic cancer, melanoma, and NSCLC [1] [7].
  • Cyclin D-Stabilizing Mutations: Thr286-altering mutations in cyclin D1 impair phosphorylation-dependent nuclear export and degradation, extending protein half-life [1] [6].
  • Oncogenic Signaling Convergence: Hyperactivated PI3K-AKT, MAPK, and mTOR pathways increase cyclin D transcription, translation, and stability. For example, PTEN loss activates AKT, suppressing GSK3β-mediated cyclin D1 degradation [1] [7].
Table 2: Common CDK4/6 Pathway Alterations in Human CancersAlteration TypeMolecular EventExample Cancer TypesFrequency Range
Gene AmplificationCCND1Breast cancer, Esophageal SCC20-50%
CDK4Liposarcoma, Melanoma10-100%
CDK6Leukemia, Glioblastoma5-30%
Loss of SuppressorsCDKN2A deletion/mutationPancreatic cancer, NSCLC, Melanoma20-80%
Chromosomal TranslocationCCND1-IGH fusionMantle cell lymphoma>95%
Oncogenic SignalingPI3K/AKT hyperactivityBreast, Endometrial, Prostate30-70%

Limitations of First-Generation CDK4/6 Inhibitors

Despite efficacy in HR+ breast cancer, first-generation inhibitors face significant constraints:

  • Hematological Toxicity-Driven Intermittent Dosing: Palbociclib and ribociclib induce severe neutropenia (grade 3/4 in ~60% of patients) via on-target CDK4/6 inhibition in bone marrow progenitors. This necessitates 21-day-on/7-day-off schedules, risking tumor regrowth during off periods [3] [6] [9].
  • Pharmacokinetic-Pharmacodynamic Mismatch: Rapid plasma clearance of palbociclib (half-life: 24-32 hours) necessitates high peak concentrations to maintain tumor suppression, exacerbating myelosuppression. Insufficient tumor exposure during trough periods may permit RB phosphorylation recovery [6] [8].
  • CDK6-Independent Toxicity: Abemaciclib’s higher CDK9 affinity (off-target) and greater CNS penetration correlate with gastrointestinal toxicity (diarrhea: ~80% incidence) and fatigue, limiting dose intensity [3] [9].
  • Therapeutic Resistance: Both acquired and intrinsic resistance remain prevalent, driven by RB loss, cyclin E amplification, CDK2/4 activation, or kinase domain mutations compromising drug binding [4] [7].
Table 3: Pharmacokinetic and Dosing Limitations of First-Generation CDK4/6 InhibitorsParameterPalbociclibRibociclibAbemaciclib
CDK4 IC₅₀11 nM10 nM2 nM
CDK6 IC₅₀16 nM39 nM10 nM
Half-life~29 hours~32 hours~18 hours
Dosing Schedule21d on/7d off21d on/7d offContinuous
Key ToxicityNeutropeniaNeutropenia, QT prolongationDiarrhea, fatigue
CNS PenetrationLowLowModerate

Rationale for Developing G1T38 as a Next-Generation CDK4/6 Inhibitor

G1T38 dihydrochloride addresses first-generation limitations through optimized pharmacology and selectivity:

  • Enhanced Kinase Selectivity: G1T38 exhibits picomolar potency against CDK4/cyclin D1 (IC₅₀: 1 nM) and CDK6/cyclin D3 (IC₅₀: 2 nM), with >1,000-fold selectivity over CDK1, CDK2, CDK7, and CDK9. This minimizes off-target toxicities (e.g., CDK9-linked GI effects) [5] [6] [8].
  • Tumor-Selective Exposure: Preclinical studies show preferential tumor accumulation over plasma (tumor:plasma AUC ratio >5:1). Prolonged intratumoral retention enables sustained RB phosphorylation suppression without excessive plasma exposure that drives myelosuppression [6] [8].
  • Continuous Dosing Feasibility: In beagle dog models, 28-day continuous dosing achieved robust CDK4/6 inhibition without severe neutropenia. Neutrophil counts declined initially but plateaued after 2 weeks, supporting uninterrupted treatment [6] [9].
  • Preclinical Efficacy: In ER+ breast cancer xenografts (MCF7), G1T38 (50 mg/kg/day) induced 74% tumor growth inhibition (TGI) versus 66% for palbociclib. In NSCLC PDX models, 77% TGI was observed, demonstrating broad applicability [6] [8].
  • Clinical Validation: Phase Ib/II trials (NCT02983071) in HR+/HER2- metastatic breast cancer combined G1T38 (150 mg BID continuously) with fulvestrant. Results showed a 32% confirmed partial response rate and 74% clinical benefit rate, with only 5% grade 4 neutropenia—supporting holiday-free dosing [9].

Properties

CAS Number

2097938-59-3

Product Name

G1T38 dihydrochloride

IUPAC Name

4-[[5-(4-propan-2-ylpiperazin-1-yl)pyridin-2-yl]amino]spiro[1,3,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2,4,6,8-tetraene-13,1'-cyclohexane]-10-one;dihydrochloride

Molecular Formula

C26H36Cl2N8O

Molecular Weight

547.5 g/mol

InChI

InChI=1S/C26H34N8O.2ClH/c1-18(2)32-10-12-33(13-11-32)20-6-7-22(27-16-20)30-25-28-15-19-14-21-24(35)29-17-26(8-4-3-5-9-26)34(21)23(19)31-25;;/h6-7,14-16,18H,3-5,8-13,17H2,1-2H3,(H,29,35)(H,27,28,30,31);2*1H

InChI Key

IUIVDLVJNPANBY-UHFFFAOYSA-N

SMILES

CC(C)N1CCN(CC1)C2=CN=C(C=C2)NC3=NC=C4C=C5C(=O)NCC6(N5C4=N3)CCCCC6.Cl.Cl

Solubility

Soluble in DMSO

Synonyms

G1T38 dihydrochloride; G 1 T 38 dihydrochloride; G-1-T-38 dihydrochloride; G1T38 2HCl; G 1 T 38 2HCl; G-1-T-38 2HCl;

Canonical SMILES

CC(C)N1CCN(CC1)C2=CN=C(C=C2)NC3=NC=C4C=C5C(=O)NCC6(N5C4=N3)CCCCC6.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.